2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide
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Overview
Description
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide is a compound that stands out due to its unique structure, combining elements like trifluoromethyl, triazole, and phenylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide typically involves multi-step processes. The initial step often includes the formation of the triazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve introducing the trifluoromethyl group, amino group, and the phenylacetamide moiety. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods: Scaling up the synthesis for industrial production may involve optimizing reaction conditions for bulk processing. Techniques such as flow chemistry can be employed to enhance efficiency and consistency. Industrial production also requires stringent quality control measures to ensure the compound meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to various oxidation products.
Reduction: The cyanomethyl group can be reduced under specific conditions to produce corresponding amines.
Substitution: The trifluoromethyl and triazole rings can participate in substitution reactions, allowing for modifications to tailor the compound's properties.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or permanganates.
Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents including halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation can yield nitroso, nitro, or other oxidized derivatives.
Reduction typically forms primary or secondary amines.
Substitution can lead to a variety of derivatives depending on the reagent used.
Scientific Research Applications
The compound has found applications in multiple scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, particularly in drug design.
Medicine: Explored for its pharmacological properties, including possible anti-inflammatory or antimicrobial activities.
Industry: Utilized in materials science for developing novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
Compared to other compounds with similar structures, such as 2-{[4-amino-5-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)-N-phenylacetamide or 2-{[4-amino-5-(fluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)-N-phenylacetamide, the presence of the trifluoromethyl group in 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide confers unique properties, such as increased stability and enhanced bioactivity. This makes it particularly valuable for applications where these characteristics are critical.
Comparison with Similar Compounds
2-{[4-amino-5-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)-N-phenylacetamide.
2-{[4-amino-5-(fluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)-N-phenylacetamide.
2-{[4-amino-5-(chloromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)-N-phenylacetamide.
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Properties
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6OS/c14-13(15,16)11-19-20-12(22(11)18)24-8-10(23)21(7-6-17)9-4-2-1-3-5-9/h1-5H,7-8,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXATSNFPHVNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=NN=C(N2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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